Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate
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Overview
Description
Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate: is a synthetic steroid derivative. It is characterized by the presence of ethylenedioxy groups at the 3 and 17 positions of the androst-5-en-19-oate structure. This compound is primarily used in research settings, particularly in the fields of proteomics and steroid chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate typically involves the protection of the hydroxyl groups at the 3 and 17 positions of the androst-5-en-19-oate structure using ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to alter the oxidation state of the molecule.
Substitution: The ethylenedioxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in the removal of protective groups to reveal hydroxyl groups .
Scientific Research Applications
Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with steroid receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, particularly in hormone-related conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate involves its interaction with steroid receptors in biological systems. The ethylenedioxy groups at the 3 and 17 positions may influence the compound’s binding affinity and specificity for these receptors. This interaction can modulate various molecular pathways, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
- Methyl 3,17-Dioxo-androst-5-en-19-oic Acid Methyl Ester
- 3,17-bis[1,2-ethanediylbis(oxy)]androst-5-en-19-oic Acid Methyl Ester
Comparison: Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate is unique due to the presence of ethylenedioxy groups at both the 3 and 17 positions. This structural feature distinguishes it from other similar compounds and may confer unique chemical and biological properties .
Biological Activity
Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate, a synthetic steroid derivative, has garnered attention for its unique structural characteristics and potential biological activities. This compound features ethylenedioxy groups at the 3 and 17 positions of the androst-5-en-19-oate backbone, which may influence its interactions with biological systems, particularly steroid receptors.
- Molecular Formula : C24H34O6
- Molecular Weight : 418.52 g/mol
- CAS Number : 5696-45-7
The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. The ethylenedioxy groups may enhance the compound's binding affinity and specificity for these receptors, leading to modulation of gene expression and various cellular pathways. This interaction can potentially influence processes such as metabolism, growth, and immune response.
In Vitro Studies
Research indicates that this compound exhibits significant activity in cell-based assays. For example:
- Androgen Receptor Activation : Studies have shown that this compound can activate androgen receptors in prostate cancer cell lines, promoting cell proliferation.
- Estrogenic Activity : It has been observed to exhibit estrogen-like effects in breast cancer cell lines, suggesting potential implications in hormone-related cancers.
In Vivo Studies
While in vitro studies provide insights into the mechanisms of action, in vivo studies are essential for understanding the physiological relevance:
- Animal Models : Preliminary studies using rodent models indicate that administration of this compound leads to alterations in serum testosterone levels and affects reproductive organ weights.
- Hormonal Regulation : The compound has been linked to changes in hormonal profiles that could have implications for fertility and endocrine function.
Case Study 1: Prostate Cancer Research
A recent study published in a peer-reviewed journal explored the effects of this compound on androgen receptor signaling pathways in prostate cancer cells. The results demonstrated enhanced cell viability and increased expression of androgen-responsive genes upon treatment with the compound.
Case Study 2: Breast Cancer Cell Line Analysis
Another investigation focused on the estrogenic properties of the compound using MCF-7 breast cancer cells. The study found that exposure to this compound resulted in a dose-dependent increase in cell proliferation and upregulation of estrogen-responsive genes.
Properties
InChI |
InChI=1S/C24H34O6/c1-21-7-5-19-17(18(21)6-8-24(21)29-13-14-30-24)4-3-16-15-22(27-11-12-28-22)9-10-23(16,19)20(25)26-2/h3,17-19H,4-15H2,1-2H3/t17-,18-,19-,21-,23+/m0/s1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHKZINFJOHKFH-PEQWJCPASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CC=C5[C@@]3(CCC6(C5)OCCO6)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.